![molecular formula C19H25N3OS B2715269 N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide CAS No. 893975-78-5](/img/structure/B2715269.png)
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide
Vue d'ensemble
Description
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole ring fused with a phenyl group and a propylpentanamide side chain, making it a unique molecule with potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting 2-aminothiazole with α-halocarbonyl compounds under mild conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the imidazo[2,1-b]thiazole intermediate reacts with a halogenated benzene derivative.
Formation of the Propylpentanamide Side Chain: This step involves the acylation of the phenyl-imidazo[2,1-b]thiazole intermediate with a propylpentanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenated benzene derivatives, amines, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Oxidized imidazo[2,1-b]thiazole derivatives.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Substituted phenyl-imidazo[2,1-b]thiazole derivatives.
Applications De Recherche Scientifique
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The imidazo[2,1-b]thiazole ring is crucial for its binding affinity and specificity, allowing it to interfere with key signaling pathways in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Spiropyrrolidines: Compounds with a spiro-fused imidazo[2,1-b]thiazole ring, showing various biological activities.
Nitroimidazothiazoles: Compounds with a nitro group on the imidazo[2,1-b]thiazole ring, studied for their antitubercular activity.
Uniqueness
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide is unique due to its specific substitution pattern and side chain, which confer distinct biological properties.
Activité Biologique
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its cytotoxic properties and mechanisms of action, supported by data tables and research findings.
Chemical Structure and Properties
The compound's systematic name reflects its complex structure, which includes a dihydroimidazo[2,1-b][1,3]thiazole moiety. The molecular formula is , with a molecular weight of approximately 373.49 g/mol. The compound's structure can be represented as follows:
Cytotoxicity and Antiproliferative Effects
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Activity : In studies involving the NCI-60 cancer cell line panel, derivatives of imidazo[2,1-b][1,3]thiazole demonstrated GI50 values ranging from 1.4 to 4.2 µM, indicating potent cytotoxicity against a range of cancer types .
- Antiproliferative Effects : A series of related compounds showed IC50 values in the submicromolar range against murine leukemia and human carcinoma cell lines . Specifically, compounds with similar structural motifs have been reported to inhibit cell growth effectively.
The biological activity of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that related imidazo-thiadiazole compounds induce apoptosis in cancer cells without causing cell cycle arrest. This was evidenced by FACS analysis and mitochondrial membrane potential studies .
- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression. For instance, compounds targeting the TGF-β type I receptor have shown promising results with IC50 values as low as 1.2 nM .
Table 1: Cytotoxic Activity of Related Compounds
Compound Name | Cell Line | GI50 (µM) | Mechanism |
---|---|---|---|
Compound 1 | HeLa | 4.0 | Apoptosis Induction |
Compound 2 | L1210 | 1.4 | Kinase Inhibition |
Compound 3 | PC3 | 0.74 | Cell Cycle Arrest |
N-[3-(...)] | Various | 1.4 - 4.2 | Multiple |
Table 2: IC50 Values for Selected Compounds Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Imidazo[2,1-b]thiazole Derivative A | HCT116 (Colon Cancer) | 0.74 |
Imidazo[2,1-b]thiazole Derivative B | MCF7 (Breast Cancer) | 10 |
N-[3-(...)] | Various | Submicromolar |
Case Study 1: Anticancer Properties
A study conducted on a library of imidazo[2,1-b][1,3]thiazole derivatives revealed their potential as anticancer agents. The compounds showed significant inhibition against pancreatic cancer cells (SUIT-2 and Capan-1), demonstrating the efficacy of this scaffold in targeting resistant cancer types .
Case Study 2: Mechanistic Insights
In vitro studies have elucidated the mechanisms by which these compounds exert their effects. For example, the induction of apoptosis was confirmed through DNA fragmentation assays and mitochondrial assays that indicated loss of membrane potential in treated cells .
Propriétés
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-6-14(7-4-2)18(23)20-16-9-5-8-15(12-16)17-13-22-10-11-24-19(22)21-17/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHSNXNLBRIIBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3CCSC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323365 | |
Record name | N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893975-78-5 | |
Record name | N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.